molecular formula C13H18N2O2 B3021948 (R)-1-Cbz-3-aminomethylpyrrolidine CAS No. 1217741-18-8

(R)-1-Cbz-3-aminomethylpyrrolidine

Cat. No. B3021948
CAS RN: 1217741-18-8
M. Wt: 234.29 g/mol
InChI Key: LVZARJOZJFAOQF-GFCCVEGCSA-N
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Description

(R)-1-Cbz-3-aminomethylpyrrolidine, also known as (R)-1-benzyl-3-aminomethylpyrrolidine, is an organosulfur compound that has been widely studied for its various applications in the scientific field. This compound is a chiral molecule, meaning that it exists in two different forms, or enantiomers, which are mirror images of each other. It is a colorless, odorless, and crystalline solid at room temperature, with a melting point of 122°C.

Scientific Research Applications

Enantiomer Identification and Stereochemistry

The absolute configuration of enantiomers, including (R)-1-Cbz-3-aminomethylpyrrolidine derivatives, has been identified using methods like vibrational circular dichroism and confirmed by chemical synthesis. Such studies are crucial in understanding the stereochemistry of these compounds (Procopiou et al., 2016).

Asymmetric Synthesis

The compound is utilized in asymmetric syntheses, such as the "clip-cycle" synthesis of pyrrolidines and spiropyrrolidines, which are important in drug discovery. This methodology demonstrates the utility of (R)-1-Cbz-3-aminomethylpyrrolidine in forming structures with high enantioselectivities, contributing to the development of pharmaceuticals (Maddocks et al., 2020).

Enhancing Kinetic Resolution

In kinetic resolution processes, the use of protective groups like 1-N-Cbz on aminopyrrolidine derivatives, including (R)-1-Cbz-3-aminomethylpyrrolidine, substantially enhances both the rate and enantioselectivity. This is significant in stereoselective synthesis, making it a valuable technique in chemical research (Höhne et al., 2008).

Chemoenzymatic Synthesis

The compound is involved in chemoenzymatic synthesis processes, particularly in the preparation of orthogonally protected trans-3-amino-4-hydroxypyrrolidines. This indicates its role in creating complex molecules through enzymatic methods, showcasing its versatility in synthetic chemistry (Rodríguez-Rodríguez et al., 2013).

Synthesis of Acyclic Nucleoside and Nucleotide Analogues

(R)-1-Cbz-3-aminomethylpyrrolidine derivatives are also used in the assembly of acyclic nucleoside and nucleotide analogues, controlling absolute stereochemistry. This is critical in the development of antiviral agents and other pharmaceutical compounds (Jeffery et al., 2000).

Interaction with DNA

The compound has been studied for its interaction with DNA, particularly in the context of platinum complexes used as antitumor agents. Understanding these interactions is key to developing effective cancer treatments (Itoh et al., 1991).

properties

IUPAC Name

benzyl (3R)-3-(aminomethyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-8-12-6-7-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZARJOZJFAOQF-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363970
Record name (R)-1-Cbz-3-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217749-69-3
Record name (R)-1-Cbz-3-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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